Journal Name:Nanoscale
Journal ISSN:2040-3364
IF:6.7
Journal Website:http://pubs.rsc.org/en/journals/journalissues/nr
Year of Origin:2009
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:2439
Publishing Cycle:Monthly
OA or Not:Not
SynOpen is Fast, Fair, and Flexible
Nanoscale ( IF 6.7 ) Pub Date: 2023-04-03 , DOI: 10.1055/s-0040-1720063
Detail
Temperature-Controlled Diastereoselective Doebner/Ugi Tandem Reaction
Nanoscale ( IF 6.7 ) Pub Date: 2023-05-31 , DOI: 10.1055/a-2091-7934
Novel peptidomimetics containing a pyrrolone fragment were synthesized by a tandem combination of Doebner and Ugi type multicomponent reactions with controlled diastereoselectivity. This approach represents a convenient synthesis in the temperature range from 25 to 45 °C. In most cases, the new method allowed each diastereomer to be isolated separately.
Detail
Synthesis of α-Sulfoximino Tetrazoles via Azido-Ugi Four-Component Reaction
Nanoscale ( IF 6.7 ) Pub Date: 2022-12-12 , DOI: 10.1055/a-1981-9151
The sulfoximine-based tetrazoles have been synthesized via azido-Ugi four-component reactions of sulfoximines, isocyanides, aldehydes, and TMS-azide in MeOH at 70 °C in the presence of InCl3. Replacement of sulfoximines with sulfonimidamides (SIA) has delivered the corresponding SIA-based tetrazole. Interestingly, SIA also acts as a surrogate amine to furnish the corresponding aminotetrazole as a by-product.
Detail
A Practical and Economical Route to (S)-Glycidyl Pivalate
Nanoscale ( IF 6.7 ) Pub Date: 2022-10-19 , DOI: 10.1055/s-0042-1751375
An efficient method to prepare enantiopure (S)-glycidyl pivalate from (R)-epichlorohydrin and pivalic acid is reported. This work provides an alternative to the synthesis of this important building block from readily available and inexpensive materials.
Detail
Synthesis of [1,4]Oxathiepino[5,6-b]quinolines via Base-Mediated Intramolecular Hydroalkoxylation
Nanoscale ( IF 6.7 ) Pub Date: 2022-01-10 , DOI: 10.1055/s-0040-1719868
A base-mediated intramolecular hydroalkoxylation that was used to prepare a series of seven-membered S,O-heterocycles is described. 2-Thiopropargyl-3-hydroxymethyl quinolines were prepared starting from 2-mercaptoquinoline-3-carbaldehydes, via S-propargylation and reduction of a formyl group. Interestingly, 2-mercaptopropargyl-3-hydroxymethyl quinolines were converted into the corresponding oxathiepinoquinolines in the presence of t-BuOK. It is proposed that the S-propargyl moiety, in the presence of base, is converted into its allenyl isomer; subsequent addition of a hydroxyl group to the terminal double bond yields the 3-methyl-5H-[1,4]oxathiepino[5,6-b]quinoline in good to high yield. Notably, the procedure is adaptable to the conversion of N-propargyl indole-2-methanol into the corresponding intramolecular hydroalkoxylation product.
Detail
Synthetic Approaches to Diospongins: A Two Decade Journey
Nanoscale ( IF 6.7 ) Pub Date: 2022-07-14 , DOI: 10.1055/s-0040-1720032
Tetrahydropyran units having multiple stereogenic centers serve as excellent building blocks for various active pharmaceutical ingredients (APIs). In particular, the presence of the unique molecular architecture of the trisubstituted tetrahydropyran (THP) unit in diospongins enhances their biological activity due to multiple stereogenic centers and has attracted attention from the synthetic community over the last two decades. In this review, we discuss synthetic approaches to chiral and racemic forms of diospongins during the period 2006–2020 in chronological order.
Detail
Microwave-Assisted, Metal-Free, Chemoselective N-Formylation of Amines using 2-Formyl-3-methyl-1H-imidazol-3-ium Iodide and In Situ Synthesis of Benzimidazole and Isocyanides
Nanoscale ( IF 6.7 ) Pub Date: 2022-06-08 , DOI: 10.1055/s-0041-1737605
An efficient, environmentally benign, chemoselective, microwave-assisted N-formylation protocol of aromatic, aliphatic, alicyclic, benzylic amines, inactivated aromatic amines and sterically demanding heterocyclic amines using 2-formyl-1,3-dimethyl-1H-imidazol-3-ium iodide has been developed. This affords a series of N-substituted formamides with good to excellent yields (23 examples, 53–96% yield) and can be readily scaled. The methodology can be further extended to synthesize benzimidazole and isocyanide derivatives.
Detail
Synthesis of Bioactive Macrocycles Involving Ring-Closing Metathesis Strategy
Nanoscale ( IF 6.7 ) Pub Date: 2023-05-23 , DOI: 10.1055/s-0042-1751453
This review reports the synthesis of various bioactive macrocycles, involving ring-closing metathesis as a key step, developed since ca. 2000. These macrocycles exhibited biological activities such as antiviral, antifungal, antibacterial, and anticancer activities, and more. Thus, their syntheses and utilization are essential for both synthetic organic and medicinal chemists.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术1区 CHEMISTRY, MULTIDISCIPLINARY 化学综合2区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
6.00 137 Science Citation Index Science Citation Index Expanded Not
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